TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL
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Overview
Description
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL is a chemical compound with the molecular formula C9H18N2O2. . This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with a piperazine moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL typically involves the reaction of tetrahydrofuran derivatives with piperazine derivatives under specific conditions. One common method involves the use of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Scientific Research Applications
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine moiety but differs in its overall structure and properties.
4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-b]pyridin-3-yl]benzamide: This compound has a more complex structure and different applications. The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with a piperazine moiety, which imparts distinct chemical and biological properties.
Biological Activity
TRANS-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol (CAS No. 10295-99-5) is a chemical compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- Structure : The compound features a tetrahydrofuran ring substituted with a piperazine moiety, which is crucial for its biological interactions.
Cytotoxicity and Selectivity
The cytotoxic potential of related compounds has been evaluated using various cancer cell lines. For example, compounds with similar piperazine structures have demonstrated low micromolar IC50 values against human colon adenocarcinoma cells, indicating promising selectivity and potency . The presence of the tetrahydrofuran ring may enhance cell membrane permeability, facilitating better bioavailability and efficacy.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in metabolic pathways or cellular signaling processes. For instance, studies have shown that compounds targeting GPX4 can induce ferroptosis, a form of regulated cell death . This mechanism may be relevant for understanding the potential anticancer applications of this compound.
Case Studies
- Antimalarial Activity : A study explored the optimization of dihydroquinazolinone derivatives, highlighting the importance of structural modifications in enhancing aqueous solubility and metabolic stability while maintaining antiparasitic activity . Although this compound was not directly tested, the findings provide insights into how similar compounds can be optimized for better therapeutic outcomes.
- Cytotoxicity in Cancer Models : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The IC50 values ranged from low micromolar to sub-micromolar concentrations, suggesting that structural features such as the piperazine and tetrahydrofuran moieties contribute to their effectiveness .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Antiparasitic Activity (IC50) | Cytotoxicity (IC50) |
---|---|---|---|
This compound | 10295-99-5 | Not specified | Low micromolar |
Dihydroquinazolinone Derivative | N/A | 0.038 µM | N/A |
Thiazole Electrophile | N/A | N/A | Low nM |
Properties
CAS No. |
10295-99-5 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.255 |
Synonyms |
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL |
Origin of Product |
United States |
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